
Silane, trimethyl(2-propynyloxy)-
Übersicht
Beschreibung
“Silane, trimethyl(2-propynyloxy)-” is an aliphatic terminal alkyne . It has a linear formula of (CH3)3CSi(CH3)2OCH2C≡CH . It may be used in the synthesis of polytrialkylsiloxy-substituted macromolecules . It may also be utilized in the preparation of functionalized 4-enynes and 1,4-dienes .
Molecular Structure Analysis
The molecular weight of “Silane, trimethyl(2-propynyloxy)-” is 170.32 . The InChI key is ZYDKYFIXEYSNPO-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not provided in the available resources.
Chemical Reactions Analysis
While the exact chemical reactions involving “Silane, trimethyl(2-propynyloxy)-” are not detailed in the available resources, it is known that silanes generally have reactive Si-H bonds . This suggests that “Silane, trimethyl(2-propynyloxy)-” could participate in various chemical reactions.
Physical And Chemical Properties Analysis
“Silane, trimethyl(2-propynyloxy)-” has a density of 0.84 g/mL at 25 °C (lit.) . It has a boiling point of 40 °C/8 mmHg (lit.) . The refractive index n20/D is 1.429 (lit.) .
Wissenschaftliche Forschungsanwendungen
Polymerization and Deposition Processes
- UV Laser-Induced Polymerization : Trimethyl(2-propynyloxy)silane undergoes polymerization when exposed to ArF laser photolysis, forming polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons. This process represents a unique way to synthesize polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Applications in Lithium-Ion Batteries
- Electrolyte Solvents for Li-ion Batteries : Novel silane compounds, including variants of trimethyl(2-propynyloxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and enhance the performance and life of lithium-ion batteries (Amine et al., 2006).
Surface Modification and Coatings
- Surface Modifications : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds have been used for the covalent assembly of siloxane-based photopatternable monolayers. These applications demonstrate the potential for advanced surface modifications using silane-based compounds (Zubkov et al., 2005).
- Nano-TiO2/TMPSi Ceramic Composite Coating : A composite coating of TiO2 Nanoparticle/Trimethoxy(propyl)silane (TMPSi) was developed for 316L steel. This electrophoretic deposition method enhances corrosion resistance and hydrophobicity, demonstrating the versatility of silane compounds in advanced material applications (Emarati & Mozammel, 2020).
Corrosion Protection
- Protective Layer Formation on Metals : Studies on 3-mercapto-propyl-trimethoxy-silane (PropS-SH) demonstrate its effectiveness in forming protective layers on metals like copper, enhancing corrosion resistance. This indicates the potential of silane compounds in protecting metal surfaces (Zucchi et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
PROPARGYLOXYTRIMETHYLSILANE, also known as trimethyl(prop-2-yn-1-yloxy)silane, 3-Trimethylsiloxy-1-propyne, (Propargyloxy)trimethylsilane, or Silane, trimethyl(2-propynyloxy)-, is primarily used as a synthetic intermediate in the synthesis of more complex molecules . The primary targets of PROPARGYLOXYTRIMETHYLSILANE are the molecules it is designed to react with in these synthetic processes .
Mode of Action
The mode of action of PROPARGYLOXYTRIMETHYLSILANE involves its interaction with these target molecules. It serves as a propargylation agent, introducing a propargyl group into these molecules . This propargylation reaction is a strategic step in a reaction sequence that results in the formation of more elaborate and complex structures .
Biochemical Pathways
PROPARGYLOXYTRIMETHYLSILANE affects the biochemical pathways involved in the synthesis of complex molecules. The introduction of the propargyl group opens up new synthetic pathways for further elaboration of these molecules . The downstream effects include the formation of more complex structures from the target compounds .
Result of Action
The molecular and cellular effects of PROPARGYLOXYTRIMETHYLSILANE’s action are seen in the resulting complex molecules it helps to synthesize. By introducing a propargyl group into these molecules, PROPARGYLOXYTRIMETHYLSILANE enables the formation of more complex structures .
Eigenschaften
IUPAC Name |
trimethyl(prop-2-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063956 | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(2-propynyloxy)- | |
CAS RN |
5582-62-7 | |
| Record name | Trimethyl(2-propyn-1-yloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)

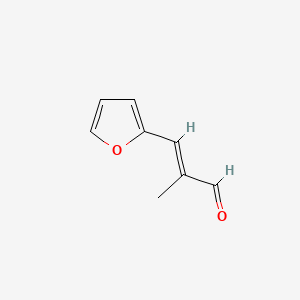
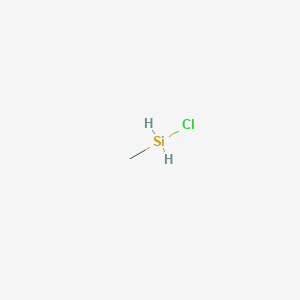
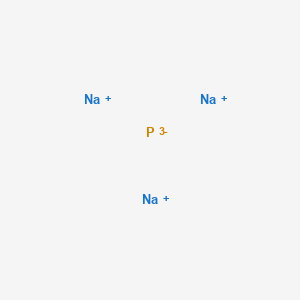

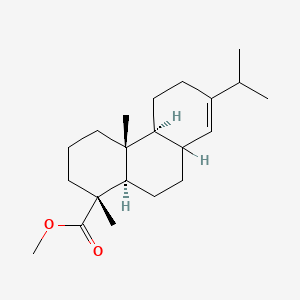
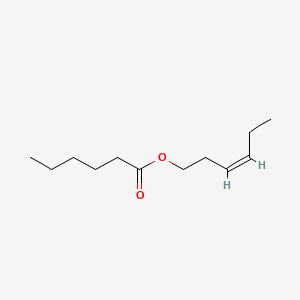


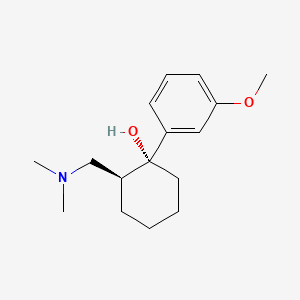
![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)
